molecular formula C20H20N4O3S B2936912 N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2415461-93-5

N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2936912
CAS No.: 2415461-93-5
M. Wt: 396.47
InChI Key: MNYAQYPFYPFEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a diamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the diamide linkage. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine and 1,3-diketones.

    Attachment of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Diamide Linkage: This is typically done through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxide or sulfone.

    Reduction: The carbonyl groups in the diamide linkage can be reduced to amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The diamide linkage may facilitate binding to proteins or nucleic acids, affecting cellular processes. The sulfur atom in the methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N’-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the pyrazole ring with the diamide linkage and the methylsulfanyl group makes this compound versatile for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-28-18-6-3-2-5-16(18)23-20(27)19(26)21-13-17(25)14-7-9-15(10-8-14)24-12-4-11-22-24/h2-12,17,25H,13H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYAQYPFYPFEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.